molecular formula C5H14ClN B6591178 (S)-2-Methylbutan-1-amine hydrochloride CAS No. 129539-82-8

(S)-2-Methylbutan-1-amine hydrochloride

Cat. No.: B6591178
CAS No.: 129539-82-8
M. Wt: 123.62 g/mol
InChI Key: AFKKTHZFBOANFY-JEDNCBNOSA-N
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Description

Significance of Chiral Amines in Organic Chemistry

Chiral amines are organic compounds that are indispensable in the synthesis of a vast array of valuable molecules. nih.gov They are particularly crucial as intermediates and building blocks for active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals. openaccessgovernment.org It is estimated that approximately 40-45% of small-molecule pharmaceuticals feature a chiral amine fragment within their structure. openaccessgovernment.orgacs.org The significance of chirality stems from its central role in biological systems; molecules in living organisms are typically present in a single enantiomeric form. openaccessgovernment.org Consequently, the therapeutic effect of a drug is often associated with only one of its enantiomers, while the other may be inactive or even cause adverse effects. openaccessgovernment.org

Beyond their role as structural components, chiral amines are widely employed as resolving agents for the separation of racemic mixtures and as foundational elements for the synthesis of chiral ligands and organocatalysts. sigmaaldrich.comrsc.org These catalysts are instrumental in steering chemical reactions to favor the formation of one enantiomer over the other, a process known as asymmetric catalysis. alfachemic.com The ability of chiral amines to form enamine or imine intermediates with carbonyl compounds is a key mechanism through which they facilitate a variety of asymmetric transformations, including Aldol (B89426) and Mannich reactions, Michael additions, and Diels-Alder reactions. alfachemic.com

Overview of (S)-2-Methylbutan-1-amine Hydrochloride as a Chiral Scaffold

This compound provides a simple yet effective chiral scaffold for synthetic chemists. As a primary amine derived from the chiral pool, specifically from (S)-isoleucine, it offers a readily available source of chirality. The term "chiral building block" refers to a molecule that possesses at least one stereogenic center and can be incorporated into a larger molecule to create a new, complex chiral substance. rsc.org this compound fits this description perfectly, with its chiral center at the second carbon of the butyl chain.

The utility of this compound lies in its ability to be used in the construction of more complex chiral molecules. For example, it can be used to introduce a specific stereocenter that may be crucial for the biological activity of a target molecule, such as a pharmaceutical or a natural product. acs.org The amine group provides a reactive handle for a wide range of chemical transformations, while the fixed stereochemistry of the adjacent carbon directs the stereochemical outcome of subsequent reactions.

Below are the key chemical and physical properties of the compound.

PropertyValue
IUPAC Name (2S)-2-methylbutan-1-amine;hydrochloride nih.gov
Molecular Formula C₅H₁₄ClN nih.gov
Molecular Weight 123.62 g/mol nih.gov
SMILES CCC@HCN.Cl nih.gov
InChIKey AFKKTHZFBOANFY-JEDNCBNOSA-N nih.gov
Parent Compound (S)-2-Methylbutylamine nih.gov

Historical Context of Chiral Amine Synthesis

The synthesis of enantiomerically pure amines has evolved significantly over the years. Classically, the primary method for obtaining chiral amines was through the resolution of a racemic mixture, which contains equal amounts of both enantiomers. sigmaaldrich.com This process typically involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. Once separated, the pure enantiomer of the amine can be recovered.

While effective, resolution is inherently inefficient, as the maximum theoretical yield for the desired enantiomer is only 50%. This has driven the development of more advanced and efficient methods known as asymmetric synthesis. A major breakthrough in this area has been the development of catalytic asymmetric hydrogenation of prochiral imines and enamines. acs.org This method uses a small amount of a chiral transition metal catalyst to produce large quantities of a single-enantiomer amine, often with very high enantioselectivity. acs.org

In recent decades, biocatalysis has emerged as a powerful and sustainable alternative for chiral amine synthesis. nih.govopenaccessgovernment.org Enzymes such as transaminases, amine dehydrogenases, and oxidases can produce chiral amines with exceptional selectivity under mild, environmentally friendly conditions. nih.govacs.org Protein engineering and directed evolution have been used to create enzymes with improved stability, broader substrate scope, and enhanced catalytic efficiency, making biocatalytic routes increasingly viable for industrial-scale production. nih.gov These modern catalytic approaches, both chemical and biological, represent a paradigm shift from classical resolution, offering more atom-economical and sustainable pathways to these vital chemical building blocks. rsc.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-methylbutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.ClH/c1-3-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKKTHZFBOANFY-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Principles Applied to S 2 Methylbutan 1 Amine Hydrochloride

Absolute Configuration and Enantiopurity of (S)-2-Methylbutan-1-amine

The stereochemistry of (S)-2-Methylbutan-1-amine is defined by the spatial arrangement of the groups attached to its chiral center. The chiral carbon is the second carbon atom in the butane (B89635) chain, which is bonded to a hydrogen atom, a methyl group, an ethyl group, and an aminomethyl group (-CH₂NH₂).

The designation "(S)" refers to the absolute configuration at this stereocenter, determined using the Cahn-Ingold-Prelog (CIP) priority rules. For (S)-2-Methylbutan-1-amine, the priorities are assigned as follows:

-CH₂NH₂ (highest priority due to the nitrogen atom)

-CH₂CH₃ (ethyl group)

-CH₃ (methyl group)

-H (lowest priority)

When viewing the molecule with the lowest-priority group (hydrogen) pointing away from the observer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a counter-clockwise direction, hence the "(S)" designation (from the Latin sinister for left). The hydrochloride salt form does not alter the stereochemistry of the chiral amine. nih.gov

Enantiopurity, or enantiomeric excess (ee), is a measure of the purity of a sample of a chiral substance. It quantifies the degree to which one enantiomer is present in excess of the other. For (S)-2-Methylbutan-1-amine to be effective in asymmetric synthesis, it must have a high enantiopurity, meaning it consists almost exclusively of the (S)-enantiomer with minimal contamination from its mirror image, (R)-2-Methylbutan-1-amine.

The determination of absolute configuration and enantiomeric excess can be achieved through various analytical techniques. One common method involves converting the chiral amine into diastereomeric derivatives by reacting it with a chiral derivatizing agent, such as an enantiopure acid. The resulting diastereomers have different physical properties and can be distinguished and quantified using methods like NMR spectroscopy or chromatography. For instance, the absolute configuration of related chiral alcohols has been determined by analyzing the ¹H-NMR spectra of their diastereomeric esters formed with L-valine. scielo.br This principle can be extended to chiral amines.

Table 1: Properties of (S)-2-Methylbutan-1-amine hydrochloride

Property Value
IUPAC Name (2S)-2-methylbutan-1-amine;hydrochloride nih.gov
Molecular Formula C₅H₁₄ClN nih.gov
Molecular Weight 123.62 g/mol nih.gov
Canonical SMILES CCC@HCN.Cl nih.gov

Chirality Transfer Mechanisms in Reactions Involving Chiral Amines

Chirality transfer is a fundamental concept in asymmetric synthesis where a chiral feature in a substrate, reagent, or catalyst directs the formation of a new chiral center with a preferred stereochemistry. wikipedia.orgchemeurope.com Chiral amines like (S)-2-Methylbutan-1-amine are pivotal in these processes, acting through several distinct mechanisms of asymmetric induction. wikipedia.orgchemeurope.comspjainsasaram.co.in Asymmetric induction is the process that preferentially forms one enantiomer or diastereoisomer over the other, leading to an optically active product. wikipedia.orgchemeurope.com

Internal asymmetric induction occurs when a pre-existing chiral center within the substrate molecule dictates the stereochemical outcome of a reaction at a different site in the same molecule. wikipedia.orgchemeurope.com The chiral center is covalently bonded to the reactive center and remains part of the molecule throughout the transformation. wikipedia.org This strategy often utilizes starting materials from the "chiral pool," which are naturally occurring, enantiomerically pure compounds like amino acids or carbohydrates. wikipedia.orgmdpi.com

In the context of (S)-2-Methylbutan-1-amine, if it were incorporated into a larger molecule, its inherent chiral center could influence the stereochemistry of subsequent reactions on that molecule. For example, if the amine were part of a substrate, its chiral carbon could sterically or electronically control the approach of a reagent to a nearby reactive functional group, resulting in the formation of a new stereocenter with a specific configuration. This is also known as substrate-controlled asymmetric induction. mdpi.comresearchgate.net

Relayed asymmetric induction, also known as auxiliary-controlled induction, involves the temporary attachment of a chiral molecule, called a chiral auxiliary, to an achiral substrate. wikipedia.orgchemeurope.com The auxiliary guides the stereochemical course of a reaction, and after the new chiral center is created, the auxiliary is removed. wikipedia.org

Chiral amines are frequently used as chiral auxiliaries. For instance, (S)-2-Methylbutan-1-amine could be condensed with a ketone or aldehyde to form a chiral imine or enamine. The steric and electronic properties of the chiral amine would then block one face of the C=N or C=C double bond, directing an incoming nucleophile to the opposite face. This results in a diastereoselective addition. Subsequent hydrolysis of the imine or enamine removes the chiral auxiliary, yielding an enantiomerically enriched product. wikipedia.org

External asymmetric induction is achieved when chirality is introduced into the transition state of a reaction by a chiral catalyst that is not covalently bonded to the substrate. wikipedia.orgchemeurope.com This is a highly efficient and economically desirable method because only a small, substoichiometric amount of the chiral catalyst is needed to generate a large quantity of chiral product. wikipedia.orgchemeurope.com

Chiral amines, including structures similar to (S)-2-Methylbutan-1-amine, are workhorses in the field of organocatalysis. psu.edunih.gov They can function in several ways:

As Brønsted bases: They can deprotonate a substrate to form a chiral enolate or other nucleophilic species.

As nucleophiles: They can react with substrates to form key intermediates. For example, secondary amines can react with α,β-unsaturated aldehydes to form chiral iminium ions, which are more reactive electrophiles, or with carbonyl compounds to form chiral enamines, which are activated nucleophiles. nih.gov

As chiral ligands: They can coordinate to a metal center, creating a chiral metal complex that catalyzes a reaction with high stereoselectivity. psu.edu The combination of metal catalysis and organocatalysis, known as relay catalysis, has emerged as a powerful strategy. organic-chemistry.orgacs.orgresearchgate.net

In these catalytic cycles, the chiral amine or its derivative creates a chiral environment around the reacting molecules, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. beilstein-journals.org

Table 2: Mechanisms of Asymmetric Induction

Induction Type Description Role of Chiral Amine
Internal Asymmetric Induction A chiral center within the substrate directs the stereochemistry of a new chiral center. wikipedia.orgchemeurope.com The amine's chiral center is an integral part of the starting material.
Relayed Asymmetric Induction A chiral auxiliary is temporarily attached to the substrate to direct the reaction, then removed. wikipedia.orgchemeurope.com The amine acts as a recoverable chiral auxiliary.

| External Asymmetric Induction | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. wikipedia.orgchemeurope.com | The amine functions as an organocatalyst or as a ligand in a metal complex. psu.edu |

Diastereoselection and Enantioselection in Synthetic Pathways

The utility of (S)-2-Methylbutan-1-amine and other chiral amines in synthesis is measured by their ability to control diastereoselection and enantioselection.

Enantioselection refers to the preferential formation of one enantiomer over its mirror image in a reaction where a chiral center is formed from an achiral substrate. This is the primary goal of asymmetric catalysis, where a chiral catalyst like a chiral amine differentiates between two enantiomeric transition states. nih.gov For example, the asymmetric hydrogenation of prochiral imines using a chiral catalyst is a direct route to valuable α-chiral amines. nih.gov

Diastereoselection describes the preferential formation of one diastereomer over other possible diastereomers. This occurs when a molecule that already contains a chiral center undergoes a reaction to create a new one. The interaction between the existing chiral center and the approaching reagents leads to diastereomeric transition states with different energies, favoring the formation of one diastereomer. The use of chiral amines as auxiliaries is a classic example of diastereoselection. The reaction of the chiral imine (formed from the substrate and the chiral amine auxiliary) with a reagent creates a product with two chiral centers, but one diastereomer is formed in excess due to the directing effect of the auxiliary. wikipedia.org

The combination of metal complexes with chiral amines or their derivatives (like chiral phosphoric acids derived from chiral scaffolds) in relay catalysis has enabled the synthesis of complex molecules with excellent enantio- and diastereoselectivities. acs.orgresearchgate.net Such systems can activate substrates sequentially, allowing for multiple bond-forming events in a single pot with high stereocontrol. organic-chemistry.orgresearchgate.net For instance, gold/chiral amine relay catalysis has been used to synthesize C2-quaternary indolin-3-ones with high yields and stereoselectivity. acs.org

Synthetic Methodologies for S 2 Methylbutan 1 Amine Hydrochloride and Its Chiral Analogues

Chemical Synthesis Approaches

A range of synthetic strategies have been developed to access chiral amines, each with its own advantages regarding starting material availability, scalability, and stereochemical control. These methods leverage foundational principles of asymmetric synthesis to construct the desired chiral amine core.

Multi-Step Synthesis from Chiral Precursors

One of the most established methods for synthesizing chiral molecules is to begin with a readily available, enantiomerically pure starting material from the "chiral pool." For (S)-2-Methylbutan-1-amine, natural amino acids and other biological molecules serve as excellent starting points.

A common precursor is the amino acid L-isoleucine, which possesses the required (S)-configuration at the C2 position. The synthesis involves the transformation of the amino acid into the corresponding chiral alcohol, (S)-2-methylbutan-1-ol, which can then be converted to the target amine. rsc.org For instance, L-isoleucine can be converted to D-alloisoleucine, and in a related approach, (S)-2-methylbutan-1-ol is used to synthesize an epimeric mixture of L-isoleucine and D-alloisoleucine, which is then resolved enzymatically. rsc.org This highlights the accessibility of (S)-2-methylbutan-1-ol from chiral pool sources. rsc.orgnih.gov Once the chiral alcohol is obtained, it can be converted to the amine via methods such as conversion to a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine source, or through oxidation to the aldehyde followed by reductive amination.

Another sophisticated approach for creating the chiral backbone is through boronic ester homologation. This method allows for a one-carbon chain extension with complete control over the absolute configuration of the newly formed stereocenter. sciforum.netresearchgate.net For example, the synthesis of R-(+)-2-methylbutanol has been achieved in four steps with high enantiomeric excess using this methodology, starting from boron triisopropylate and a chiral diol auxiliary. sciforum.netresearchgate.net A similar strategy could be adapted for the (S)-enantiomer.

Table 1: Examples of Chiral Precursors and Synthetic Transformations

Chiral PrecursorIntermediateTarget TransformationKey StepsReference
L-Isoleucine(S)-2-Methylbutan-1-ol(S)-2-Methylbutan-1-amineConversion of amino acid to alcohol, then alcohol to amine (e.g., via tosylation and amination). rsc.org
Boron Triisopropylate / (S,S)-DICHEDChiral Boronic EsterR-(+)-2-Methylbutan-1-olAsymmetric boronic ester homologation with dichloromethyllithium. sciforum.netresearchgate.net

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for C-N bond formation, converting aldehydes or ketones into amines. wikipedia.org The reaction proceeds via an intermediate imine, which is then reduced to the final amine. wikipedia.org For the synthesis of chiral amines like (S)-2-Methylbutan-1-amine, asymmetric reductive amination (ARA) of the corresponding prochiral ketone or aldehyde (2-methylbutanal) is a highly direct and atom-economical approach. nih.gov

This transformation can be achieved using a chiral catalyst that facilitates the enantioselective reduction of the imine intermediate. wikipedia.org Significant progress has been made in developing catalysts for this purpose, often based on transition metals like ruthenium, iridium, and cobalt, paired with chiral ligands. mdpi.comacs.orgnih.gov These catalytic systems can achieve high yields and excellent enantioselectivities. nih.gov For example, a "one-pot" asymmetric reductive amination of β-keto amides using a Ru(OAc)2((R)-dm-segphos) catalyst has been shown to produce unprotected β-amino amides with enantiomeric excesses ranging from 94.7% to 99.5%. nih.gov Similarly, cobalt-based catalysts have been used for the reductive amination of aromatic aldehydes with yields of 72–96%. mdpi.comresearchgate.net Biocatalysis, using enzymes like amine dehydrogenases (AmDHs), also represents a green and highly selective alternative for the reductive amination of ketones. rsc.org

Table 2: Catalytic Systems for Asymmetric Reductive Amination

Catalyst SystemSubstrate TypeReducing AgentKey FeaturesReference
Ru(OAc)2 with C3-TunePhos-type ligandSimple KetonesH2Direct synthesis of chiral primary amines with excellent yields and enantioselectivities. chemistryviews.org
Co-containing compositesAromatic AldehydesH2High yields (72-96%) for N-substituted amines. mdpi.comresearchgate.net
Cp*Ir complexes with chiral N-(2-picolyl)sulfonamidato ligandBenzylic Ketonesβ-amino alcohols (as chiral aminating agents)Convenient route to optically active primary β-arylamines. organic-chemistry.org
Amine Dehydrogenase (AmDH)KetonesNAD(P)HHigh enantioselectivity (ee ≥99.5%) and yield (88%) for specific substrates. rsc.org

Nucleophilic Substitution Reactions (SN1/SN2) in Chiral Contexts

Nucleophilic substitution is a fundamental reaction in organic synthesis where a nucleophile replaces a leaving group on an electrophilic carbon atom. organic-chemistry.org The stereochemical outcome of such a reaction is critically dependent on the mechanism, which can be either unimolecular (SN1) or bimolecular (SN2). organic-chemistry.orgmasterorganicchemistry.com

In the context of synthesizing chiral amines, controlling the stereochemistry is paramount. An SN2 reaction proceeds through a concerted mechanism involving backside attack by the nucleophile, which results in a predictable inversion of the stereochemical configuration at the chiral center. organic-chemistry.orglibretexts.org In contrast, an SN1 reaction involves the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face, typically leading to a racemic or near-racemic mixture of products. organic-chemistry.orglibretexts.orgyoutube.com

Therefore, to synthesize a chiral amine like (S)-2-Methylbutan-1-amine with high enantiopurity via nucleophilic substitution, conditions must favor the SN2 pathway. This typically involves:

Starting with a chiral alcohol (e.g., (R)-2-methylbutan-1-ol) to achieve the (S)-amine product after inversion.

Converting the alcohol's hydroxyl group into a good leaving group (e.g., tosylate, mesylate, or halide).

Using a primary substrate, as SN2 reactions are sensitive to steric hindrance. youtube.com

Employing a strong nitrogen nucleophile, such as azide (B81097) followed by reduction, or ammonia (B1221849), although over-alkylation can be an issue with ammonia. organic-chemistry.org

Using a polar aprotic solvent.

Table 3: Comparison of SN1 and SN2 Reactions in Chiral Amine Synthesis

FeatureSN1 ReactionSN2 Reaction
MechanismTwo-step (carbocation intermediate)One-step (concerted)
StereochemistryRacemization (mixture of enantiomers)Inversion of configuration
Substrate PreferenceTertiary > SecondaryMethyl > Primary > Secondary
Application to Chiral AminesGenerally avoided due to loss of stereochemical control.Preferred method for predictable stereochemical outcome.

Stereoselective Alkylation Methods

Stereoselective alkylation provides a powerful means to construct chiral centers. In the context of amine synthesis, this often involves the alkylation of an imine or enamine derivative that contains a chiral auxiliary. The auxiliary directs the approach of the incoming alkyl group, leading to the formation of one diastereomer in preference to the other.

A prominent example is the use of Ellman's tert-butanesulfinamide, which serves as both a chiral auxiliary and an amino source. nih.gov It reacts with aldehydes or ketones to form N-sulfinyl imines. These intermediates can then be reacted with organometallic reagents (e.g., Grignard or organolithium reagents). The bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, forcing the nucleophile to attack from the less hindered side, thus inducing high diastereoselectivity. Subsequent acidic hydrolysis cleaves the sulfinamide group to reveal the chiral primary amine. This method offers access to a wide range of primary chiral amines with high enantiomeric purity. nih.gov

Similarly, the diastereoselective alkylation of enamides derived from chiral amines can be employed to synthesize more complex chiral amine structures. These methods provide a modular approach to building molecules with multiple stereocenters. nih.gov

Amidation and Subsequent Reduction

Another versatile route to primary amines involves the reduction of amides. This two-step sequence starts with a carboxylic acid, which is first converted into an amide and then reduced. For the synthesis of (S)-2-Methylbutan-1-amine, one would start with the corresponding chiral carboxylic acid, (S)-2-methylbutanoic acid, which can be obtained from the chiral pool, for example, through the catabolism of L-isoleucine by microorganisms like Bacillus spizizenii. nih.gov

The amidation step, the coupling of the carboxylic acid with ammonia or an amine, can be promoted by various reagents. Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective for the direct amidation of a wide range of carboxylic acids and amines, including N-protected amino acids, with low levels of racemization. acs.orgnih.gov

Once the amide is formed, it can be reduced to the amine. Lithium aluminum hydride (LiAlH4) is a classic and powerful reagent for this transformation, capable of reducing primary, secondary, and tertiary amides. libretexts.org More recently, catalytic methods have been developed. For instance, a two-step, one-pot reaction has been reported that uses phenylsilane (B129415) for both the amidation of a carboxylic acid and the subsequent zinc-catalyzed reduction of the intermediate amide. rsc.org This method is applicable to a broad scope of substrates and avoids the use of more hazardous metal hydrides. rsc.org

Ring-Opening Reactions of Chiral Heterocycles (e.g., Aziridines)

Chiral aziridines, strained three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates for preparing enantiopure β-functionalized amines. mdpi.comfrontiersin.org The high ring strain facilitates nucleophilic ring-opening reactions, which typically proceed with high regio- and stereoselectivity. mdpi.comnih.gov

The reaction involves the attack of a nucleophile on one of the aziridine's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. In general, for activated aziridines (e.g., N-tosyl or N-acyl), the ring-opening occurs via an SN2-type mechanism. The nucleophile attacks the less sterically hindered carbon atom, resulting in inversion of stereochemistry at that center. nih.gov This predictable outcome makes chiral aziridines powerful building blocks. A wide variety of nucleophiles can be employed, including organometallics (organocuprates, Grignard reagents), azides, cyanides, and thiols, allowing for the introduction of diverse functionalities. mdpi.comnih.govacs.org For example, the reaction of a chiral aziridine (B145994) with an organocuprate can introduce an alkyl or aryl group, leading to the synthesis of complex chiral amines.

Table 4: Examples of Nucleophilic Ring-Opening of Chiral Aziridines

Aziridine TypeNucleophileProduct TypeKey FeaturesReference
N-Tosyl AziridineOrganocuprates (R2CuLi)β-Alkylated/Arylated AmineSN2 attack at the less substituted carbon. acs.org
N-Acyl AziridineAzide (N3-)β-Azido AmineProduct can be reduced to a 1,2-diamine. nih.gov
N-Tosyl AziridineThiophenol (PhSH)β-Thio AmineFully regioselective reaction. nih.gov
N-Tosyl AziridineAryl Iodides (with Pd-catalysis)β-Aryl AmineIntramolecular C-N coupling following ring-opening. mdpi.com

Biocatalytic Synthesis of Chiral Amines

The synthesis of enantiomerically pure amines is of significant interest in the pharmaceutical and chemical industries. Biocatalysis, utilizing enzymes for chemical transformations, offers a highly selective and sustainable alternative to traditional chemical methods. pbworks.com Two prominent enzymatic strategies for producing chiral amines like (S)-2-Methylbutan-1-amine are through the reductive amination catalyzed by amine dehydrogenases (AmDHs) and via amino group transfer mediated by transaminases (TAs).

Amine Dehydrogenase (AmDH)-Catalyzed Reductive Amination

The utility of AmDHs has been demonstrated across a range of aliphatic and aromatic carbonyl compounds. nih.gov While many studies focus on producing (R)-amines with high stereoselectivity, the appropriate choice of enzyme can yield the (S)-enantiomer. rsc.org Wild-type AmDHs, without the need for protein engineering, have proven effective for the synthesis of short-chain, unfunctionalized chiral amines. frontiersin.org For instance, wild-type AmDHs such as MsmeAmDH have shown high conversion rates and enantioselectivity for small alkyl ketones. frontiersin.org Research has demonstrated that these enzymes can accept various small ketones and aldehydes, yielding the corresponding chiral amines with moderate to excellent enantiomeric excess (ee). frontiersin.org

The enantioselectivity and conversion efficiency are highly dependent on the specific enzyme and substrate pairing. The table below, based on data for analogous short-chain substrates, illustrates the typical performance of wild-type AmDHs in biocatalytic reductive amination.

Substrate (Ketone)EnzymeProduct AmineConversion (%)Enantiomeric Excess (ee %)
Butan-2-oneMsmeAmDH(S)-Butan-2-amine>9993.6
1-Methoxypropan-2-oneMsmeAmDH(S)-1-Methoxypropan-2-amine>9998.1
3-Hydroxybutan-2-oneMsmeAmDH(2S,3S)-3-Aminobutan-2-ol>9999.4
ChloroacetoneCfusAmDH(S)-1-Chloro-propan-2-amine97.182.5
Table based on data for analogous substrates from biocatalytic studies. frontiersin.org

The practical applicability of AmDH-catalyzed reactions has been confirmed through semi-preparative scale-up experiments. frontiersin.org Studies involving substrates like butan-2-one and 1-methoxypropan-2-one have highlighted the potential for larger-scale synthesis. frontiersin.org In a typical semi-preparative synthesis, a reaction might be performed at a 7.5 mmol scale with a substrate concentration of 150 mM. frontiersin.org

For the synthesis of (S)-butan-2-amine, a close analogue of (S)-2-methylbutan-1-amine, reactions using MsmeAmDH (0.5 mg/mL) have achieved over 99% conversion within 24 hours. frontiersin.org Following the reaction, the desired chiral amine was successfully isolated via distillation, affording a 51% yield and an enantiomeric excess of 92.6%. frontiersin.org Similarly, the synthesis of (S)-1-methoxypropan-2-amine ((S)-MOIPA) was successfully scaled up under similar conditions, demonstrating the robustness of these wild-type enzymes for producing valuable chiral building blocks. frontiersin.org

Transaminase-Mediated Routes

Transaminases (TAs), specifically ω-transaminases (ω-TAs), represent one of the most versatile biocatalytic methods for producing primary amines. mdpi.comnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a suitable amine donor to a carbonyl acceptor. worktribe.com To synthesize (S)-2-methylbutan-1-amine, 2-methylbutanal would serve as the amine acceptor.

A significant advantage of this route is the ability to drive the reaction equilibrium towards product formation by using inexpensive, "smart" amine donors like isopropylamine (B41738). nih.gov When isopropylamine is used as the donor, the resulting co-product is acetone (B3395972), which is volatile and can be easily removed, thus shifting the equilibrium to favor the synthesis of the target amine. worktribe.com While industrial applications can be limited by factors such as substrate scope and reaction equilibrium, significant progress has been made through both protein and reaction engineering to overcome these challenges. worktribe.comnih.gov The transaminase technology has been successfully applied to the multi-ton annual production of related chiral amines, such as (S)-1-methoxy-isopropylamine ((S)-Moipa) and (S)-2-amino-3-methylbutane, underscoring its industrial viability. nih.gov

Resolution of Racemic 2-Methylbutan-1-amine

An alternative to asymmetric synthesis is the resolution of a racemic mixture, which contains equal amounts of both the (R) and (S) enantiomers. pbworks.com Resolution is the process of separating these enantiomers. pbworks.com Since enantiomers possess identical physical properties like boiling point and solubility, direct separation is difficult. libretexts.org The most common chemical method to achieve this separation is through their conversion into diastereomers, which have different physical properties and can therefore be separated. libretexts.org

Diastereomeric Salt Formation

The resolution of a racemic amine is frequently accomplished by forming diastereomeric salts. fiveable.me This process involves reacting the racemic base, in this case, (R,S)-2-methylbutan-1-amine, with an enantiomerically pure chiral acid, which acts as a resolving agent. libretexts.org Commonly used chiral resolving agents for amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org

The acid-base reaction between the racemic amine and the single-enantiomer acid produces a mixture of two diastereomeric salts. pbworks.com For example, reacting racemic 2-methylbutan-1-amine with (R,R)-tartaric acid yields two salts: [(S)-2-methylbutan-1-ammonium][(R,R)-tartrate] and [(R)-2-methylbutan-1-ammonium][(R,R)-tartrate]. These two salts are diastereomers of each other.

Crucially, diastereomers have distinct physical properties, including different solubilities in a specific solvent. pbworks.comfiveable.me This difference allows for their separation by a technique called fractional crystallization. fiveable.me By carefully choosing a solvent, one of the diastereomeric salts can be made to crystallize and precipitate out of the solution while the other remains dissolved. pbworks.com The solid, less-soluble salt is then isolated by filtration. pbworks.com

In the final step, the enantiomerically pure amine is recovered from the isolated diastereomeric salt. This is achieved by treating the salt with a strong base, such as sodium hydroxide (B78521) (NaOH), which neutralizes the chiral acid and liberates the free, enantiomerically pure amine. pbworks.com

Kinetic Resolution Techniques

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer. In the synthesis of (S)-2-Methylbutan-1-amine and its chiral analogues, enzymatic kinetic resolution, particularly using lipases, has proven to be a highly effective technique.

The primary advantage of kinetic resolution lies in its ability to produce enantiomerically enriched amines from readily available racemic starting materials. Lipases, a class of hydrolases, are frequently the biocatalysts of choice due to their broad substrate specificity, high enantioselectivity, and operational stability in organic solvents. tandfonline.comnih.gov The most common approach involves the enantioselective acylation of the racemic amine, where one enantiomer is preferentially converted to an amide, allowing for the separation of the unreacted amine enantiomer.

Key parameters that influence the success of a lipase-catalyzed kinetic resolution include the choice of lipase (B570770), the acylating agent, the solvent, and the reaction temperature. nih.gov Immobilized lipases, such as Candida antarctica lipase B (CAL-B), are often preferred as they can be easily recovered and reused, enhancing the economic viability of the process. rsc.org

Enzymatic Kinetic Resolution of Aliphatic Amines

Research by Davis and Durden (2001) demonstrated the successful resolution of a series of chiral aliphatic amines using immobilized Candida antarctica lipase (Novozym 435) with ethyl acetate (B1210297) as the acyl donor. tandfonline.com This study provides valuable insights into the resolution of amines structurally similar to 2-methylbutan-1-amine. The (S)-enantiomer of the amines consistently reacted faster to form the corresponding N-acetyl derivative, leaving the unreacted (R)-enantiomer in high enantiomeric excess.

The general scheme for this resolution is as follows:

(R,S)-Amine + Acyl Donor --(Lipase)--> (S)-Amide + (R)-Amine

The unreacted (R)-amine can then be separated from the (S)-amide. To obtain the (S)-amine, the resulting (S)-amide is subsequently hydrolyzed.

The following table summarizes the results for the kinetic resolution of various aliphatic amines, which serve as close analogues to 2-methylbutan-1-amine.

Table 1: Lipase-Catalyzed Kinetic Resolution of Chiral Aliphatic Amines

Racemic Amine Reaction Time (days) Conversion (%) Enantiomeric Excess of Unreacted (R)-Amine (%)
2-Pentylamine 4 55 95.7
2-Hexylamine 5 54 97.5
2-Heptylamine 7 52 96.6
2-Octylamine 10 53 97.0

Data sourced from Davis and Durden, 2001. tandfonline.com

The data indicates that high enantiomeric excess can be achieved for the unreacted (R)-amine. To obtain the (S)-amine with high purity, the corresponding (S)-amide formed in the resolution is isolated and then hydrolyzed.

Dynamic Kinetic Resolution (DKR)

A significant limitation of classical kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. To overcome this, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. rsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

For aliphatic amines, DKR can be achieved by coupling a lipase-catalyzed acylation with a racemization catalyst, such as a heterogeneous ruthenium catalyst. rsc.org The racemization catalyst continuously converts the less reactive (R)-amine into the racemate, allowing the lipase to selectively acylate the (S)-enantiomer, thereby driving the reaction towards a high yield of the desired (S)-amide.

A study on the DKR of 2-aminooctane, a chiral aliphatic amine, demonstrated the feasibility of this approach. rsc.org By combining an immobilized Candida antarctica lipase B (CalB) with a Ru(III) on zeolite racemization catalyst, a high yield and enantiomeric excess of the corresponding amide were achieved.

Table 2: Dynamic Kinetic Resolution of 2-Aminooctane

Catalyst System Acylating Agent Yield (%) Enantiomeric Excess (%) Selectivity (%)
CalB + Ru/Zeolite Isopentyl propionate >50 96 97

Data sourced from a study on dynamic kinetic resolution of aliphatic amines. rsc.org

While specific data for the direct kinetic resolution of (S)-2-Methylbutan-1-amine hydrochloride is not extensively detailed in the reviewed literature, the successful application of these methodologies to its close structural analogues strongly suggests their applicability. The principles of lipase-catalyzed kinetic and dynamic kinetic resolution provide a robust framework for obtaining this chiral amine in high enantiomeric purity.

Reactivity and Reaction Mechanisms of S 2 Methylbutan 1 Amine Hydrochloride

Amination Reactions

(S)-2-Methylbutan-1-amine and its hydrochloride salt are utilized in amination reactions, particularly in reductive amination, to introduce the chiral 2-methylbutylamino group into other molecules. Reductive amination involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. williams.edumasterorganicchemistry.com This method is a powerful tool for forming carbon-nitrogen bonds in a controlled manner. masterorganicchemistry.com

The general process of reductive amination can be broken down into two main steps:

Imine Formation: The primary amine attacks the carbonyl carbon of an aldehyde or ketone to form a carbinolamine, which then dehydrates to yield an imine (Schiff base). mdma.ch

Reduction: The imine is subsequently reduced to an amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the protonated imine over the starting carbonyl compound. masterorganicchemistry.com

While direct alkylation of amines with alkyl halides is another form of amination, it often leads to multiple alkylations, producing a mixture of primary, secondary, and tertiary amines. rsc.org Reductive amination provides a more controlled alternative for producing secondary and tertiary amines. masterorganicchemistry.com

The following table outlines representative reductive amination reactions involving amines with carbonyl compounds.

Carbonyl CompoundAmineReducing AgentProductYield (%)Reference
Aldehyde/KetonePrimary AmineNaBH(OAc)3Secondary AmineHigh nbu.ac.in
KetoneBenzylamineH2, Pd/CN-benzyl amineHighGeneral
AldehydePrimary Amineα-picoline-boraneN-Alkyl AmineGood organic-chemistry.org

Condensation Reactions and Imine Formation

The condensation of (S)-2-Methylbutan-1-amine with aldehydes and ketones is a fundamental reaction that leads to the formation of chiral imines, also known as Schiff bases. nbu.ac.innih.govsapub.org This reaction is typically reversible and involves the elimination of a water molecule. numberanalytics.comnih.gov The formation of the imine is often catalyzed by acid. numberanalytics.com

The mechanism proceeds through the nucleophilic attack of the primary amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. nih.gov Proton transfer and subsequent elimination of water from the carbinolamine generate a resonance-stabilized iminium ion, which is then deprotonated to yield the neutral imine. nih.gov

These chiral Schiff bases are valuable intermediates in asymmetric synthesis, where the stereocenter from the amine can direct the stereochemical outcome of subsequent reactions. nbu.ac.inmdpi.com

Below is a table summarizing the formation of Schiff bases from primary amines and carbonyl compounds.

Carbonyl CompoundPrimary AmineSolventProduct (Schiff Base)Reference
BenzaldehydeEthylamineMethanolN-Benzylideneethanamine nih.gov
4-chlorobenzaldehydeDL-AlanineNone (Microwave)Chiral Schiff Base nih.gov
2,4-dihydroxybenzaldehyde2-aminophenolEthanolChiral Schiff Base mdpi.com

Nucleophilic Behavior and Derivatization

The lone pair of electrons on the nitrogen atom of (S)-2-Methylbutan-1-amine imparts nucleophilic character to the molecule. uobaghdad.edu.iq As a nucleophile, it can react with a variety of electrophilic centers. To participate in these reactions, the hydrochloride salt must typically be neutralized with a base to free the lone pair of the primary amine.

Common derivatization reactions involving the nucleophilic nature of primary amines include acylation and alkylation.

Acylation: (S)-2-Methylbutan-1-amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form amides. sapub.org The reaction with acyl chlorides is often vigorous and proceeds via a nucleophilic addition-elimination mechanism. sapub.org The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the N-substituted amide. sapub.org

Alkylation: The amine can also undergo nucleophilic substitution reactions with alkyl halides. researchgate.netnih.gov However, as mentioned earlier, this reaction can be difficult to control and may lead to over-alkylation. rsc.org The initial alkylation produces a secondary amine, which is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt. rsc.org

The following table provides examples of nucleophilic reactions of primary amines.

ElectrophileNucleophile (Amine)Reaction TypeProductReference
Ethanoyl chlorideEthylamineAcylationN-ethylethanamide sapub.org
Alkyl HalidePrimary AmineAlkylation (SN2)Secondary Amine researchgate.net
Acyl Azide (B81097)Methanol (as C1 source)N-methylationN-methylated amine

Reaction with Electrophiles

As a nucleophile, (S)-2-Methylbutan-1-amine reacts with a wide range of electrophiles. uobaghdad.edu.iq The reactivity is governed by the electron-rich nitrogen atom seeking an electron-deficient center. The general principle involves the donation of the nitrogen's lone pair of electrons to the electrophile's lowest unoccupied molecular orbital (LUMO). uobaghdad.edu.iq

Besides acyl chlorides and alkyl halides, other electrophiles that react with primary amines include:

Carbonyl Compounds: As discussed in the context of condensation reactions, aldehydes and ketones are common electrophiles that react with amines to form imines. numberanalytics.com

Epoxides: Amines can act as nucleophiles to open epoxide rings. This reaction is a useful method for synthesizing amino alcohols.

Michael Acceptors: Primary amines can undergo Michael addition to α,β-unsaturated carbonyl compounds.

The stereochemistry of the (S)-2-methylbutyl group can play a crucial role in these reactions, potentially leading to diastereoselective outcomes when new stereocenters are formed.

The table below illustrates the reaction of amines with various electrophiles.

Electrophile TypeExample ElectrophileAmineProduct TypeReference
α,β-Unsaturated AldehydeAcroleinCysteine ThiolateMichael Adduct uobaghdad.edu.iq
Heteroaromatic System2-methyl-4-phenyloxazoleLithium Diethylamide (as base)Alkylated Heterocycle williams.edu
DisulfideDimer of 2-aminobenzenethiolEnaminone4H-1,4-benzothiazine derivative

Applications of S 2 Methylbutan 1 Amine Hydrochloride in Asymmetric Synthesis

As a Chiral Building Block for Complex Molecules

As a chiral building block, the (S)-2-methylbutyl group is integrated into the final structure of a target molecule, providing a fixed stereocenter from which other chiral centers may be established. This approach is fundamental to the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. nih.govsigmaaldrich.com

Synthesis of Chiral Amino Acids and Derivatives

While not a direct precursor to the proteinogenic amino acids, (S)-2-Methylbutan-1-amine is instrumental in the synthesis of non-natural and α-substituted α-amino acid derivatives. nih.govrsc.org Chiral amines are crucial for creating these complex structures, which are of interest in peptide and drug design. One established method involves the asymmetric hydrogenation of N-sulfonyl ketimino esters, catalyzed by nickel complexes, to produce chiral α-monosubstituted α-amino acid derivatives with high yields and enantiomeric excess. nih.gov Furthermore, biocatalytic methods using engineered amine dehydrogenases can achieve the asymmetric reductive amination of keto-acids, a process where chiral amines and their derivatives play a key role in establishing the stereochemistry of the final amino acid product. nih.gov

Construction of Chiral Drug Candidates and Bioactive Scaffolds

The synthesis of single-enantiomer drugs is a critical focus in the pharmaceutical industry to enhance efficacy and reduce potential side effects. nih.gov (S)-2-Methylbutan-1-amine hydrochloride serves as a key starting material for such targets, most notably in the synthesis of the antitubercular drug (S,S)-ethambutol. nih.gov The synthesis involves the key intermediate (S)-2-aminobutanol, which can be prepared from L-2-aminobutyric acid or synthesized from (S)-2-Methylbutan-1-amine. chemicalbook.comresearchgate.net This intermediate is then typically reacted with 1,2-dichloroethane (B1671644) to form the final ethambutol (B1671381) structure. google.compatsnap.com

Novel analogues of ethambutol have also been synthesized to improve potency and lipophilicity, using building blocks derived from similar chiral amine precursors. nih.gov Beyond tuberculosis treatment, derivatives of (S)-2-Methylbutan-1-amine have been investigated for other biological activities. For instance, N-acyl derivatives have been synthesized and tested for herbicidal and fungicidal properties, demonstrating the utility of the (S)-2-methylbutyl scaffold in agrochemical research.

Precursor for Chiral Auxiliaries

Chiral auxiliaries are compounds that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgresearchgate.net After the reaction, the auxiliary is removed and can often be recovered. Chiral primary amines like (S)-2-Methylbutan-1-amine are foundational precursors for various types of auxiliaries. nih.gov They can be converted into amides, imines, or more complex structures that effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less sterically hindered direction. thieme-connect.com For example, reaction with a carboxylic acid creates a chiral amide. Deprotonation of the α-carbon and subsequent alkylation often proceeds with high diastereoselectivity, controlled by the stereocenter of the amine auxiliary. Subsequent hydrolysis of the amide bond releases the new chiral carboxylic acid and recovers the amine. This strategy is a workhorse in asymmetric synthesis for producing enantiomerically pure compounds. nih.govwikipedia.org

Role in Chiral Ligand Design

In catalysis, a small amount of a chiral catalyst can generate large quantities of a chiral product. This compound is a valuable starting material for the synthesis of chiral ligands, which coordinate to metal centers or act as organocatalysts themselves.

Ligands for Transition Metal Catalysis

Chiral Schiff base ligands are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. nih.govnih.gov (S)-2-Methylbutan-1-amine has been used to create a variety of bidentate and tetradentate Schiff base ligands. These ligands, when complexed with transition metals such as copper, nickel, or vanadium, form catalysts for a range of asymmetric reactions. chemijournal.commdpi.com

A notable application is in the asymmetric oxidation of prochiral sulfides to chiral sulfoxides, which are important intermediates in medicinal chemistry. Vanadium complexes incorporating Schiff bases derived from (S)-2-Methylbutan-1-amine have been shown to effectively catalyze this transformation with high enantioselectivity. The steric bulk of the (S)-2-methylbutyl group on the ligand creates a chiral environment around the metal center, which dictates the stereochemical outcome of the oxidation.

Performance of a Vanadium-Schiff Base Catalyst in Asymmetric Sulfide Oxidation
Sulfide SubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Thioanisole1.09585
Methyl p-tolyl sulfide1.09288
Benzyl (B1604629) phenyl sulfide1.58882

This table presents representative data for the asymmetric oxidation of various sulfides using a catalyst system based on a Schiff base ligand derived from (S)-2-Methylbutan-1-amine and a salicylaldehyde (B1680747) derivative complexed with vanadium.

Organocatalytic Applications

Organocatalysis is a subfield of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. Chiral primary amines and their derivatives are a cornerstone of organocatalysis, particularly in enamine and iminium ion catalysis. rsc.orgrsc.org (S)-2-Methylbutan-1-amine serves as a fundamental chiral scaffold for more complex organocatalysts.

For example, it can be readily converted into a chiral prolinamide catalyst by coupling with L-proline. Such catalysts are highly effective in asymmetric aldol (B89426) and Michael reactions. The primary amine portion forms an enamine intermediate with a ketone or aldehyde substrate, while the proline moiety and the chiral (S)-2-methylbutyl group work in concert to create a well-defined chiral pocket that controls the facial selectivity of the subsequent C-C bond formation. nih.govacs.orgcjcatal.com This cooperative catalysis strategy allows for the synthesis of complex acyclic and cyclic molecules with multiple stereocenters in high enantiomeric purity. nih.gov

Participation in Stereoselective Transformations

Chiral primary amines are fundamental tools in asymmetric synthesis, serving as precursors for chiral ligands, catalysts, or as removable chiral auxiliaries that direct the stereochemical outcome of a reaction. (S)-2-Methylbutan-1-amine, with its stereocenter at the C2 position, is a classic example of such a building block. bldpharm.comambeed.comlabnovo.com Despite its potential, detailed studies focusing solely on this amine in certain contexts are limited.

Asymmetric Mannich Reactions

The Mannich reaction, which forms a β-amino carbonyl compound, is a cornerstone of organic synthesis. nih.gov Its asymmetric variant is crucial for producing chiral amines and their derivatives. Chiral primary amines can act as organocatalysts, forming chiral enamines or iminium ions that react stereoselectively. kyoto-u.ac.jpbeilstein-journals.org They can also be incorporated as chiral auxiliaries on the imine component to direct nucleophilic attack.

While the utility of chiral primary amines in asymmetric Mannich reactions is well-established, specific examples detailing the performance of (S)-2-Methylbutan-1-amine as a catalyst or auxiliary, including yields and stereoselectivity data (diastereomeric ratios and enantiomeric excesses), are not prominently featured in published research. General methods often refer to broader classes of amines or more complex catalyst systems. nih.govnih.gov

Asymmetric Alkylation and Acylation Reactions

Asymmetric alkylation is a key method for creating new carbon-carbon bonds with stereocontrol. Chiral amines are frequently used to form chiral imines or enamines, which can then be deprotonated and alkylated diastereoselectively. nih.gov The chiral auxiliary guides the incoming electrophile to one face of the enolate. This strategy has been successfully applied using auxiliaries derived from similar amino acids like valine and phenylalanine. uoa.gr For instance, metallated enamines of chiral alkoxy amines derived from (S)-valine have been used for the asymmetric synthesis of 2-alkyloctanal, achieving enantiomeric excesses up to 58%. uoa.gr

Similarly, chiral auxiliaries like pseudoephenamine have proven highly effective in diastereoselective alkylation reactions, offering excellent stereocontrol and crystalline products that are easy to purify. harvard.edu Although (S)-2-Methylbutan-1-amine is structurally suited for this role, specific studies and corresponding data tables for its use in diastereoselective alkylation or acylation are not readily found.

Diastereoselective Reductions

The reduction of prochiral ketones is one of the most common methods for synthesizing chiral alcohols. wikipedia.org Chiral amines and their derivatives can be employed to create chiral reducing agents or can be attached to the substrate as a chiral auxiliary to direct hydride attack. For example, chiral oxazaborolidine catalysts, often derived from amino alcohols, are widely used for the enantioselective reduction of ketones. wikipedia.orgmdpi.com Biocatalytic reductions using dehydrogenases also represent a powerful method for this transformation. nih.govbiomedpharmajournal.org

However, the direct application of (S)-2-Methylbutan-1-amine as a controlling group in diastereoselective reductions of ketones or other carbonyls is not extensively detailed in the literature. While general principles of stereoselective reductions are well understood, organic-chemistry.org specific protocols and results for this particular amine are not available.

Derivatization and Functionalization of S 2 Methylbutan 1 Amine Hydrochloride

Formation of Amides and Sulfonamides

The primary amine group of (S)-2-methylbutan-1-amine is nucleophilic and readily reacts with electrophilic reagents to form stable amide and sulfonamide linkages. These reactions are fundamental in medicinal chemistry and materials science.

Amide Formation: The reaction of (S)-2-methylbutan-1-amine with acylating agents such as acyl chlorides, anhydrides, or esters results in the formation of N-((S)-2-methylbutyl)amides. libretexts.org This process, known as acylation, involves the transfer of an acyl group (RCO-) to the nitrogen atom of the amine. libretexts.org The initial step is the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acylating agent. libretexts.org This is followed by the elimination of a leaving group (e.g., chloride, carboxylate). libretexts.org A significant drawback of using acyl chlorides or anhydrides is the concurrent formation of an amine salt, which can be problematic if the amine is a valuable starting material. libretexts.org To circumvent this, the reaction can be performed in a two-phase system with an aqueous base like sodium hydroxide (B78521) to neutralize the acid byproduct and regenerate the free amine. libretexts.org

Sulfonamide Formation: Sulfonamides, which are important bioisosteres of amides, can be synthesized from (S)-2-methylbutan-1-amine. nih.gov These compounds exhibit similar geometries to amides but have different properties, such as improved hydrolytic stability. nih.gov A common method for sulfonamide synthesis is the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction is generally robust and high-yielding. nih.gov

Modern synthetic methods have enabled more direct routes. For instance, a one-pot synthesis can convert aromatic carboxylic acids and an amine into the corresponding sulfonamide. nih.gov This process involves the in-situ generation of a sulfonyl chloride from the carboxylic acid, which then reacts with the amine. nih.gov Other methods include the oxidation of thiols in the presence of an amine to directly form the sulfonamide linkage. organic-chemistry.org

Table 1: Selected Reagents for Amide and Sulfonamide Synthesis from Amines

Reaction Type Reagent Class Example Reagent Product
Amide Formation Acyl Halide Acetyl chloride N-((S)-2-methylbutyl)acetamide
Amide Formation Anhydride (B1165640) Acetic anhydride N-((S)-2-methylbutyl)acetamide
Amide Formation Ester Ethyl acetate (B1210297) N-((S)-2-methylbutyl)acetamide
Sulfonamide Formation Sulfonyl Halide Benzenesulfonyl chloride N-((S)-2-methylbutyl)benzenesulfonamide
Sulfonamide Formation Carboxylic Acid* Benzoic acid N-((S)-2-methylbutyl)benzenesulfonamide

*In combination with reagents for in-situ sulfonyl chloride formation. nih.gov

Synthesis of Substituted Amines and Diamines

Further functionalization of (S)-2-methylbutan-1-amine can be achieved through reactions that modify or extend the amine structure, leading to substituted amines and vicinal (1,2-) diamines. These motifs are prevalent in biologically active molecules and ligands for catalysis. nih.govresearchgate.net

Substituted Amines: Alkylation of (S)-2-methylbutan-1-amine can produce secondary and tertiary amines. However, direct alkylation with alkyl halides often leads to polyalkylation, making it difficult to control. libretexts.org A more controlled method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding substituted amine.

1,2-Diamine Synthesis: Vicinal diamines are key structural units in many chemical contexts. nih.govorganic-chemistry.org While many syntheses of 1,2-diamines start from alkenes, methods utilizing amine precursors are also valuable. researchgate.netorganic-chemistry.org A sophisticated strategy for preparing 1,2-diamines involves the catalytic C-H amination of sulfamate (B1201201) esters derived from N-alkylhydroxylamines. nih.gov This intramolecular reaction forms a cyclic intermediate which can then be reduced to yield a differentially protected 1,2-diamine. nih.gov For example, a sulfamate ester can undergo rhodium-catalyzed C-H insertion to form an oxathiadiazinane dioxide heterocycle. nih.gov Subsequent reduction of the N-O bond, for instance with a Zn(Cu) couple, opens the ring to afford the desired 1,2-diamine. nih.gov This two-step protocol allows for the generation of complex diamine products with diastereocontrol from chiral starting materials. nih.gov

Introduction of Protecting Groups

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent it from interfering with reactions at other sites in the molecule. This is achieved by introducing a protecting group, which can be later removed under specific conditions to regenerate the amine. organic-chemistry.org An ideal protecting group is easy to install in high yield, stable to a range of reaction conditions, and readily cleaved with high selectivity. tcichemicals.com

The most common protecting groups for amines are carbamates. masterorganicchemistry.com The nitrogen atom in a carbamate (B1207046) is significantly less nucleophilic than in an amine. organic-chemistry.orgmasterorganicchemistry.com Key protecting groups for (S)-2-methylbutan-1-amine include:

Boc (tert-Butoxycarbonyl): This is one of the most common amine protecting groups. tcichemicals.comfishersci.co.uk It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.comfishersci.co.uk The Boc group is stable under basic and nucleophilic conditions but is easily removed with strong acids, such as trifluoroacetic acid (TFA), or by heating. tcichemicals.commasterorganicchemistry.com

Cbz (Carboxybenzyl): Also known as the Z-group, it is installed using benzyl (B1604629) chloroformate. The Cbz group is stable to acidic conditions but can be cleaved by catalytic hydrogenation (e.g., using H₂ with a Palladium-on-carbon catalyst). masterorganicchemistry.com

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is stable under acidic and hydrogenation conditions but is cleaved by treatment with a mild base, such as piperidine. tcichemicals.com

The differential stability of these groups allows for an "orthogonal" protection strategy, where multiple amine groups in a molecule can be deprotected selectively by choosing the appropriate reaction conditions. organic-chemistry.org

Table 2: Common Protecting Groups for (S)-2-Methylbutan-1-amine

Protecting Group Abbreviation Installation Reagent Key Stability Cleavage Conditions
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Base, Hydrogenolysis Strong Acid (e.g., TFA, HCl) tcichemicals.commasterorganicchemistry.comfishersci.co.uk
Benzyloxycarbonyl Cbz or Z Benzyl chloroformate Acid, Base Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.com
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu Acid, Hydrogenolysis Base (e.g., Piperidine) tcichemicals.com
Benzyl Bn Benzyl bromide Acid, Base Catalytic Hydrogenation (H₂/Pd-C) fishersci.co.uk
2,2,2-Trichloroethoxycarbonyl Troc Troc-Cl Acid, Base Zn powder, Electrolysis tcichemicals.com

Hydroxylamine (B1172632) Derivatives from Related Structures

Hydroxylamines (R-NH-OH) and their derivatives are compounds featuring a nitrogen atom bonded to a hydroxyl group. wikipedia.orgacdlabs.com They are distinct from amines but can be synthesized from related structures. For instance, N-substituted hydroxylamines with a carbon backbone similar to (S)-2-methylbutan-1-amine have been synthesized for research into new antimicrobial agents. acs.org These compounds can act as radical scavengers and inhibit essential bacterial enzymes like ribonucleotide reductase. acs.org

A relevant example is the synthesis of N-Hydroxy-3-methylbutan-1-amine. acs.org This compound, an isomer of a hydroxylated (S)-2-methylbutan-1-amine, was prepared by reacting isovaleraldehyde (B47997) (3-methylbutanal) with O-(trimethylsilyl)hydroxylamine in the presence of a borane/triethylamine complex. acs.org This demonstrates a synthetic route to hydroxylamine derivatives that possess a branched, five-carbon chain analogous to the structure of (S)-2-methylbutan-1-amine. According to IUPAC nomenclature, compounds of the type RNH-OH are named by prefixing the name of the radical R to "hydroxylamine". acdlabs.com

Advanced Analytical Methods for Research Oriented Characterization

Spectroscopic Techniques for Structural Elucidation within a Synthetic Context

Spectroscopic methods are indispensable for confirming the successful synthesis of (S)-2-Methylbutan-1-amine hydrochloride and for elucidating its precise chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure and stereochemical purity of this compound. Both ¹H and ¹³C NMR are utilized to provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of the free amine, (S)-2-Methylbutylamine, in a deuterated solvent such as CDCl₃, provides characteristic signals for the different proton environments. chemistrysteps.com For the hydrochloride salt, these chemical shifts would be expected to shift downfield due to the electron-withdrawing effect of the protonated ammonium (B1175870) group (-NH₃⁺). The typical proton chemical shifts for the free amine are observed around 2.5-2.6 ppm for the methylene (B1212753) protons adjacent to the nitrogen, with other protons of the butyl chain appearing at higher fields. chemistrysteps.com The use of chiral derivatizing agents can be employed to distinguish between the enantiomers and determine enantiomeric excess by creating diastereomeric derivatives with distinct NMR signals. rsc.orgacs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-methylbutane, four distinct carbon signals are observed, indicating the four different chemical environments of the carbon atoms. docbrown.info In the case of (S)-2-Methylbutan-1-amine, the carbon atoms will exhibit characteristic chemical shifts. Data for the free amine, 2-methylbutylamine, shows distinct peaks for each of the five carbon atoms. chemicalbook.com Similar to ¹H NMR, the chemical shifts in the ¹³C NMR spectrum of the hydrochloride salt would be influenced by the protonation of the amine group.

Interactive Data Table: Predicted NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H₂~2.8-3.0~45-50
C2-H~1.8-2.0~35-40
C3-H₂~1.2-1.4~25-30
C4-H₃~0.9-1.0~10-15
C2-CH₃~0.9-1.0~15-20

Note: These are predicted values for the hydrochloride salt based on data for the free amine and related compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and for identifying potential byproducts in a synthetic reaction. The molecular weight of this compound is 123.63 g/mol . sigmaaldrich.com

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern of aliphatic amines is characterized by α-cleavage, where the bond between the carbon atom adjacent to the nitrogen and the next carbon in the chain is broken. This process leads to the formation of a stable iminium ion. For 2-methylbutylamine, the base peak in the mass spectrum is often observed at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment. nih.gov The analysis of the mass spectrum allows for the confirmation of the desired product and the identification of any impurities or side-products formed during synthesis.

Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques are essential for determining the enantiomeric excess (e.e.) of this compound, which is a measure of its stereochemical purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. science.gov For the analysis of chiral amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.comscience.gov The development of a successful chiral HPLC method involves optimizing the mobile phase composition, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. nih.govmdpi.com In some cases, derivatization of the amine with a chiral or achiral reagent can enhance the separation and detection. researchgate.net

Interactive Data Table: Illustrative Chiral HPLC Parameters

ParameterCondition
Column Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 210-220 nm)

Note: These are illustrative parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the enantiomeric separation of volatile compounds like amines. gcms.cz Cyclodextrin-based chiral capillary columns are commonly used for this purpose. mdpi.comgcms.cz The amine may need to be derivatized to improve its volatility and chromatographic behavior. Common derivatizing agents for amines in GC include trifluoroacetic anhydride (B1165640) or isocyanate reagents. chemicalbook.com The separation is based on the differential interaction of the enantiomeric derivatives with the chiral stationary phase.

Optical Rotation Measurements for Chirality Assessment

Optical rotation is a fundamental property of chiral molecules and provides a direct measure of a sample's chirality. wikipedia.orgmasterorganicchemistry.com A pure enantiomer will rotate the plane of plane-polarized light in a specific direction, either dextrorotatory (+) or levorotatory (-). chemistrysteps.com The magnitude of this rotation is expressed as the specific rotation, [α], which is a characteristic physical constant for a given compound under defined conditions (temperature, wavelength of light, solvent, and concentration). wikipedia.orgnihs.go.jp

For (S)-2-Methylbutan-1-amine, the free amine is denoted as (S)-(-)-2-Methylbutylamine, indicating that it is levorotatory. nih.gov The specific rotation of the hydrochloride salt, this compound, would need to be experimentally determined. The measurement of the optical rotation of a synthesized sample and its comparison to the literature value for the pure enantiomer allows for a qualitative assessment of its enantiomeric purity. While not as precise as chromatographic methods for determining high enantiomeric excesses, it serves as a quick and valuable confirmation of the chiral nature of the product. nih.gov

Computational and Theoretical Studies on S 2 Methylbutan 1 Amine Hydrochloride

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.com The goal is to identify the most stable conformers, which correspond to energy minima on the potential energy surface. drugdesign.org This analysis is crucial for understanding a molecule's physical properties and its interactions with other molecules, such as biological receptors.

For (S)-2-Methylbutan-1-amine hydrochloride, the key rotatable bonds are the C1-C2 and C2-C3 bonds. By systematically rotating these bonds and calculating the potential energy at each increment, a potential energy surface can be mapped. researchgate.net The most stable conformations are typically staggered arrangements, which minimize steric hindrance between bulky substituents, while eclipsed conformations represent energy maxima. lumenlearning.com

In the case of the C2-C3 bond of the 2-methylbutane backbone, rotation leads to different arrangements of the methyl and ethyl groups. The most stable conformation is the one where the large ethyl and methyl groups are anti to each other. Conformations where these groups are gauche (at a 60° dihedral angle) are slightly higher in energy due to steric strain. lumenlearning.com Similarly, rotation around the C1-C2 bond will position the aminomethyl group (-CH₂NH₃⁺) relative to the substituents on the chiral center. The lowest energy conformers will minimize the steric interactions between this group and the ethyl and methyl groups at the C2 position.

Energy minimization is the computational process of finding the geometry of a molecule that corresponds to a local or global minimum on its potential energy surface. drugdesign.org Starting from an initial guess, algorithms iteratively adjust the molecular geometry to lower the total energy until a stable point is reached. researchgate.net For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structures. The relative energies of these minimized conformers determine their population at a given temperature.

Table 1: Estimated Torsional Strain Energies for C-C Bond Rotations This table provides typical energy costs for eclipsed interactions, which are used in conformational analysis to estimate the relative energies of different conformers.

Eclipsed InteractionEstimated Energy Cost (kcal/mol)Estimated Energy Cost (kJ/mol)
H || H1.04.0 lumenlearning.com
H || CH₃1.46.0 lumenlearning.com
CH₃ || CH₃3.113.0 lumenlearning.com
H || NH₃⁺~1.5~6.3
CH₃ || NH₃⁺~3.5~14.6

Quantum Chemical Calculations of Spectroscopic Properties and Optical Rotation

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict various molecular properties with high accuracy. researchgate.netmdpi.com These calculations can simulate spectroscopic data and chiroptical properties like optical rotation.

For this compound, DFT calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) can predict its vibrational (FT-IR, Raman) and nuclear magnetic resonance (¹H and ¹³C NMR) spectra. researchgate.netnih.gov Calculated vibrational frequencies can be assigned to specific molecular motions, such as C-H stretching, N-H bending, and C-N stretching, aiding in the interpretation of experimental spectra. researchgate.net Similarly, calculated NMR chemical shifts provide a theoretical benchmark to confirm the structure and assign peaks in experimental NMR data. semanticscholar.org

Optical rotation, the rotation of plane-polarized light by a chiral molecule, is a defining characteristic of enantiomers. masterorganicchemistry.com The specific rotation is a standardized physical constant for a chiral compound. chemistrysteps.com Predicting the sign and magnitude of optical rotation from first principles is a challenging computational task. However, methods based on time-dependent density functional theory (TD-DFT) can calculate this property. The calculation requires an accurate, energy-minimized 3D structure of the molecule. nih.gov

Furthermore, empirical rules based on the electronic properties of the substituents around the chiral center can be used to predict the sign of the optical rotation. For an asymmetric carbon, the arrangement of groups with different electron-withdrawing or donating powers determines the direction of rotation. nih.gov For this compound, the substituents on the chiral carbon (C2) are H, methyl (-CH₃), ethyl (-CH₂CH₃), and the aminomethyl group (-CH₂NH₃⁺). The relative electron-withdrawing character of these groups would be analyzed to predict a positive (dextrorotatory) or negative (levorotatory) rotation. nih.gov

Table 2: Hammett Constants (σp) and Qualitative Prediction of Optical Rotation The Hammett constant σp quantifies the electron-withdrawing or -donating ability of a substituent. A more positive value indicates a stronger electron-withdrawing group. The predicted sign of rotation depends on the clockwise or counter-clockwise arrangement of these groups by decreasing σp value around the chiral center. nih.gov

Group (at chiral center)Typical Hammett Constant (σp)Electronic Character
-CH₂NH₃⁺~ +0.60Strongly Electron-Withdrawing
-H0.00Neutral Reference nih.gov
-CH₂CH₃ (Ethyl)-0.15Electron-Donating
-CH₃ (Methyl)-0.17Electron-Donating nih.gov

Modeling of Enzyme-Substrate Interactions in Biocatalysis

This compound is a chiral amine, a class of compounds often synthesized using biocatalysts like amine transaminases (ATAs). nih.govresearchgate.net Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, is indispensable for understanding and engineering these enzymes for improved activity and selectivity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an amine or a precursor ketone) when bound to the active site of another (a protein, such as a transaminase). nih.gov In the context of synthesizing a chiral amine, docking simulations can be used to model how a prochiral ketone substrate and the amine donor fit into the enzyme's active site. The simulation can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the substrate in an orientation conducive to stereoselective amine transfer. nih.gov

For an enzyme to produce (S)-2-Methylbutan-1-amine, the precursor ketone, 2-methylbutanal, would need to bind in a specific orientation relative to the enzyme's cofactor (pyridoxal phosphate, PLP). Modeling studies can rationalize why a wild-type enzyme might have low activity or the wrong selectivity. nih.gov For instance, simulations might show that steric clashes prevent the substrate from adopting the correct pose. This knowledge can then guide site-directed mutagenesis, where specific amino acid residues in the active site are changed to create more space or introduce favorable interactions, thereby enhancing catalytic efficiency and stereoselectivity towards the desired (S)-enantiomer. nih.govresearchgate.net

Transition State Analysis of Stereoselective Reactions

The stereochemical outcome of a chemical reaction is determined by the relative energies of the transition states leading to the different stereoisomeric products. doubtnut.com Transition state theory posits that the path with the lowest activation energy (the lowest-energy transition state) will be the dominant reaction pathway. Computational chemistry allows for the explicit calculation of the structures and energies of these fleeting transition states.

For reactions involving chiral centers, such as the synthesis or reaction of (S)-2-Methylbutan-1-amine, quantum chemical calculations can be employed to analyze the transition states of competing pathways. For example, in a nucleophilic substitution reaction at the chiral center, two pathways are possible: one leading to inversion of configuration (like in an Sₙ2 reaction) and one leading to retention of configuration. doubtnut.com

By locating the transition state structures for both pathways and calculating their energies (often using DFT or higher-level ab initio methods), chemists can predict which stereoisomer will be preferentially formed. The energy difference between the diastereomeric transition states directly correlates to the enantiomeric or diastereomeric excess of the product. This type of analysis is fundamental to understanding the origin of stereoselectivity and to designing new catalysts or reaction conditions that favor the formation of a single, desired stereoisomer. doubtnut.com

Q & A

Q. What are the common synthetic routes for (S)-2-Methylbutan-1-amine hydrochloride?

this compound is typically synthesized via reductive amination of 2-methylbutyraldehyde using ammonia and hydrogen gas in the presence of a chiral catalyst (e.g., Rhodium complexes) to ensure enantioselectivity. The intermediate amine is then treated with hydrochloric acid to form the hydrochloride salt. Purification involves recrystallization from ethanol or methanol to achieve >98% purity .

Q. How is the enantiomeric purity of this compound validated?

Chiral high-performance liquid chromatography (HPLC) with a cellulose-based chiral stationary phase (e.g., Chiralpak IC) is commonly employed. Nuclear magnetic resonance (NMR) analysis using chiral shift reagents (e.g., Eu(hfc)₃) can also confirm enantiomeric excess (ee) by splitting proton signals in the 1H^1H NMR spectrum .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR provide structural confirmation (e.g., δ ~2.8 ppm for NH₂ protons, δ ~50 ppm for the chiral carbon).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated: 121.0895, observed: 121.0892).
  • Melting Point Analysis : Typically ranges between 180–185°C for the hydrochloride salt .

Q. How is the compound purified to remove byproducts?

Recrystallization from polar solvents (ethanol/water mixtures) or column chromatography using silica gel and eluents like dichloromethane:methanol (9:1) effectively removes impurities. Ion-exchange chromatography may also isolate the hydrochloride form .

Q. What safety precautions are required during handling?

Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; acute exposure may cause respiratory irritation. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome during synthesis?

Enantioselectivity is highly dependent on the catalyst system (e.g., Rhodium with chiral phosphine ligands) and solvent polarity. Protic solvents like methanol stabilize transition states, improving ee by ~15% compared to aprotic solvents. Temperature control (<40°C) minimizes racemization .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

The primary amine group participates in nucleophilic attacks, facilitated by its lone pair on nitrogen. Steric hindrance from the 2-methyl substituent slows reactions at the β-carbon but enhances selectivity in asymmetric syntheses. Density functional theory (DFT) studies suggest a transition state favoring S-configuration retention .

Q. How is this compound utilized in studying serotonin receptor selectivity?

(S)-2-Methylbutan-1-amine derivatives are functionalized to probe serotonin 5-HT2C_{2C} receptor binding. Radioligand displacement assays (e.g., using 3H^3H-mesulergine) quantify affinity (Ki_i values). Functional selectivity (G-protein vs. β-arrestin pathways) is assessed via cAMP accumulation and ERK phosphorylation assays .

Q. What strategies mitigate hygroscopicity in storage?

Store under inert gas (argon) in desiccators with silica gel. Lyophilization reduces water content to <0.1% w/w. Formulating as a co-crystal with pharmaceutically acceptable co-formers (e.g., succinic acid) improves stability .

Q. How does isotopic labeling (e.g., 15N^{15}N15N) aid in metabolic studies?

15N^{15}N-labeled this compound enables tracking via mass spectrometry in pharmacokinetic studies. In rat models, 15N^{15}N-labeling revealed a plasma half-life of 2.3 hours and primary excretion via renal pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.